Creatinine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19230-81-0 |
|---|---|
Molecular Formula |
C4H8ClN3O |
Molecular Weight |
149.58 g/mol |
IUPAC Name |
2-imino-1-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H |
InChI Key |
PJYONPGZTHDDJM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.Cl |
Canonical SMILES |
CN1CC(=O)NC1=N.Cl |
Other CAS No. |
19230-81-0 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
solubility |
22.4 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Solution-Based Synthesis Protocols
Solution-based methods are the most conventional approaches for the synthesis of creatinine (B1669602) hydrochloride. These protocols typically involve the reaction of creatine (B1669601) with hydrochloric acid in a suitable solvent system.
Acid-Catalyzed Approaches in Creatine Hydrochloride Production
The reaction of creatine monohydrate with hydrochloric acid is a primary method for producing creatine hydrochloride. google.com In one approach, creatine monohydrate and 30% hydrochloric acid are reacted at a temperature between 25°C and 40°C. google.com The molar ratio of hydrochloric acid to creatine monohydrate is typically maintained at 1:1, and the final pH of the solution is adjusted to 1. google.com An alternative method involves reacting creatine monohydrate with hydrochloric acid in an aqueous solution, followed by concentration to induce crystallization. google.com
A significant challenge in aqueous solutions is the potential for the formation of the byproduct creatinine. google.com To mitigate this, process optimization is crucial. One patented method describes a process where all reactants are added to the reaction container simultaneously to shorten the production cycle. google.com This method specifies a hydrochloric acid concentration of 25-35% and a reaction temperature of 25°C. google.com After the reaction, the solution is concentrated under a vacuum of 0.09 Mpa at a temperature of 40°C to 50°C to facilitate crystallization. google.comgoogle.com
Gaseous Hydrochloric Acid Methods
A method utilizing gaseous hydrochloric acid has also been developed for the synthesis of creatine hydrochloride. In this process, anhydrous creatine is added to absolute ethyl alcohol with stirring. patsnap.com The mixture is cooled to below 10°C, and then an absolute ethyl alcohol solution containing hydrogen chloride is slowly added. patsnap.com The molar ratio of anhydrous creatine to hydrogen chloride is controlled at 1:(1.01-1.02). patsnap.com This method avoids the use of acyl chloride chemicals and the subsequent need for heating, distillation, and concentration steps. patsnap.com
Solvent Systems and Reaction Conditions Optimization
The choice of solvent and reaction conditions plays a critical role in the yield and purity of creatinine hydrochloride. Absolute ethyl alcohol is a commonly used solvent in these syntheses. google.compatsnap.com One procedure details adding anhydrous creatine to absolute ethanol (B145695), cooling the mixture to 0°C, and then slowly adding an ethanol solution containing HCl. patsnap.com The reaction temperature is maintained between 0-5°C, and after the addition of the HCl solution, the mixture is stirred for an additional 30 minutes. patsnap.com
The optimization of reaction conditions is essential for maximizing yield and purity. For instance, in a specific protocol, after reacting for 2.5 to 3.5 hours, the reaction material is cooled to 0°C to precipitate the crystals. patsnap.com The resulting product can achieve a purity of 99.9% with this method. patsnap.com
Solid-State and Mechanochemical Synthesis Routes for Creatine Salts
Solid-state and mechanochemical synthesis methods are emerging as alternative, environmentally friendly routes for the preparation of creatine salts. smu.eduacs.org Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or low-solvent approach. smu.eduresearchgate.net
One study reports the mechanochemical synthesis of a 1:1 coamorphous formulation of creatine and citric acid. smu.eduresearchgate.net This was achieved by milling anhydrous creatine and anhydrous citric acid. smu.eduresearchgate.net Interestingly, upon exposure to humid air, this coamorphous formulation rapidly converted into a 1:1 cocrystalline form. smu.eduresearchgate.net Direct mechanosynthesis of the cocrystal can also be achieved by milling creatine and citric acid when at least one of the components is in its monohydrate form. smu.eduresearchgate.net These methods highlight the potential of mechanochemistry to produce different solid forms of creatine salts. smu.eduacs.orgresearchgate.net
Purity Assessment and Isolation Techniques in Chemical Synthesis
Ensuring the purity of the final product and its effective isolation are critical steps in the synthesis of this compound. High-performance liquid chromatography (HPLC) is a common analytical technique used to assess the purity of the synthesized compound. patsnap.com For instance, HPLC analysis has been used to confirm a purity of 99.9% for this compound produced via a specific solution-based method. patsnap.com
Isolation of the crystalline product is typically achieved through filtration. After the reaction and crystallization, the solid product is separated from the mother liquor. patsnap.com Centrifugation is often employed for efficient solid-liquid separation. patsnap.com The isolated crystals are then washed, commonly with a solvent like absolute ethyl alcohol, to remove any residual impurities. google.comgoogle.com Finally, the product is dried, often under reduced pressure in a vacuum desiccator, to obtain the final, pure this compound. patsnap.com
Structural Elucidation and Crystallography
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information on the crystal structure, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method has been employed to characterize creatinine (B1669602) hydrochloride, revealing key details about its crystalline form.
Crystallographic studies of creatinine hydrochloride have identified its crystal structure, although different studies have reported varying crystal systems. One study using single crystal X-ray diffraction analysis determined that this compound crystallizes in the monoclinic system with a noncentrosymmetric space group of P21. researchgate.net Another source reports an orthorhombic crystal system with a space group of Pbca(6l). govinfo.gov The determination of the crystal system and space group is a fundamental first step in solving a crystal structure, providing insights into the symmetry of the molecular arrangement. nih.gov
The unit cell is the basic repeating unit of a crystal lattice. For the monoclinic form of this compound, the lattice parameters have been calculated as follows:
a = 7.0344 Å
b = 11.4987 Å
c = 7.8380 Å
Volume (V) = 619.01 ų researchgate.net
These parameters define the dimensions of the repeating parallelepiped that forms the crystal. The analysis of molecular packing examines how individual creatininium cations and chloride anions are arranged within this unit cell to build the macroscopic crystal.
| Parameter | Value |
|---|---|
| a (Å) | 7.0344 |
| b (Å) | 11.4987 |
| c (Å) | 7.8380 |
| Volume (ų) | 619.01 |
| Crystal System | Monoclinic |
| Space Group | P21 |
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is an analytical technique used for the phase identification of crystalline materials. jst.go.jp While single-crystal studies provide the most detailed structural data, PXRD is valuable for analyzing polycrystalline samples. jst.go.jp The National Institute of Standards and Technology (NIST), formerly the National Bureau of Standards, has published standard X-ray diffraction powder patterns for a multitude of substances, including creatinine. govinfo.govnist.gov These reference patterns are essential for identifying the compound in powdered form and for quality control purposes. Studies on related creatine (B1669601) formulations, such as a cocrystal of creatine and citric acid, have utilized PXRD to solve and refine the crystal structure from a powder sample. smu.eduresearchgate.net
Tautomeric Equilibria and Protonation States of the Creatininium Ion in Solution
In solution, creatinine exists in a dynamic equilibrium between different structural forms known as tautomers. The protonation state of the molecule is highly dependent on the pH of the solution.
Creatinine can exist in two primary tautomeric forms: an amino tautomer (2-amino-1-methylimidazoline-4-one) and an imino tautomer (2-imino-1-methyl-imidazolidine-4-one). researchgate.net The relative stability of these tautomers is significantly influenced by the surrounding environment. nih.gov
In the gas phase, theoretical calculations predict that the imine tautomer is the more stable form. researchgate.netnih.gov However, in condensed phases like an aqueous solution, the equilibrium shifts dramatically. nih.gov Spectroscopic studies using NMR and Raman spectroscopy, supported by high-level theoretical calculations, have shown that the amino tautomer is the more stable and predominant form in aqueous solutions. researchgate.netbohrium.com The presence of water molecules stabilizes the amino form, with calculations showing that even a dimer of water can favor the conversion from the imino to the amino tautomer. researchgate.netbohrium.com
In an acidic medium, such as a solution of this compound, creatinine is protonated, forming the creatininium cation. researchgate.netresearchgate.net Raman spectroscopy studies show that in highly acidic solutions (pH 2-5), the protonated form of creatinine is the dominant species. bohrium.com 15N NMR studies have confirmed that in the presence of an acid, the amino tautomer is protonated at the N-3 position of the imidazole (B134444) ring. researchgate.net
| Environment | Predominant Form | Supporting Evidence |
|---|---|---|
| Gas Phase | Imino Tautomer | Theoretical Calculations researchgate.netnih.gov |
| Aqueous Solution | Amino Tautomer | NMR, Raman Spectroscopy, Theoretical Calculations researchgate.netbohrium.com |
| Acidic Solution (e.g., HCl) | Protonated Amino Tautomer (Creatininium ion) | Raman Spectroscopy, 15N NMR researchgate.netbohrium.com |
pH Dependence of Creatininium Protonation Equilibria
The behavior of creatinine in aqueous solution is markedly dependent on pH due to the presence of multiple basic nitrogen atoms. This leads to distinct protonation equilibria, which have been characterized by various research methods, including NMR, Raman spectroscopy, and kinetic studies of proton exchange. iaea.orgbohrium.comcdnsciencepub.com The primary equilibrium for creatinine is its protonation to form the creatininium cation. This process has a pKa value of approximately 4.8. researchgate.netresearchgate.net Consequently, in solutions with a pH below 4.8, the positively charged creatininium cation is the predominant species. researchgate.net Spectroscopic and NMR studies have confirmed that this first protonation occurs specifically at the N-3 position of the imidazole ring. researchgate.net
Further protonation of the creatininium cation can occur under conditions of very high acidity. cdnsciencepub.com This gives rise to a second equilibrium, involving the formation of a diprotonated dication. While a precise pKa for this second protonation is not typically cited due to the extreme acidity required, its existence has been clearly demonstrated through kinetic studies. cdnsciencepub.comacs.org
The different species involved in the protonation equilibria can be summarized as follows:
| pH Range | Dominant Species | Charge |
| > 4.8 | Creatinine (neutral form) | 0 |
| < 4.8 | Creatininium (monoprotonated) | +1 |
| Highly Acidic (e.g., DA < -4) | Diprotonated Creatininium | +2 |
This interactive table summarizes the dominant form of the molecule at various pH levels.
Detailed Research Findings
Detailed insights into these equilibria come from studies on the rate of exchange of the methylene (B1212753) protons in creatinine using proton magnetic resonance spectroscopy in D₂O over a vast acidity range (from pD 12.22 to a deuterium (B1214612) acidity function, DA, of -4.24). cdnsciencepub.com A plot of the logarithm of the observed exchange rate constant versus the acidity function reveals a distinctive "W" shape. cdnsciencepub.com
The Right Wing (Basic/Neutral pD): In the basic to neutral region, the rate of proton exchange is proportional to the hydroxide (B78521) ion concentration. This corresponds to the reaction of the neutral form of creatinine with a hydroxide ion. cdnsciencepub.com
The Central Peak (Moderately Acidic pD): The central, bell-shaped portion of the plot, peaking around the pKa of creatininium, represents the reaction of the monoprotonated creatininium ion with a neutral creatinine molecule acting as a base. This demonstrates a self-catalyzed exchange mechanism. cdnsciencepub.com
The Left Wing (Highly Acidic pD/DA): In highly acidic solutions, the exchange rate increases again as the acidity function becomes more negative. This wing of the plot is attributed to the reaction of a diprotonated creatininium species with a water molecule. cdnsciencepub.com This finding provides strong evidence for the existence of the dication and the second protonation equilibrium.
Raman spectroscopy studies corroborate these findings, showing that the vibrational spectra of creatinine in aqueous solution have distinctly different profiles under basic (pH 7–12), mildly acidic (pH 6), and highly acidic (pH 2–5) conditions. bohrium.com These spectral changes are directly linked to the shifts in the protonation equilibria and the corresponding changes in the molecular structure. bohrium.com
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For creatinine (B1669602) and its derivatives, ¹H NMR spectra typically show distinct signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. nih.govnih.gov In an aqueous solution, the protons of the amine (-NH₂) and imine (=NH) groups can exchange with solvent protons, which may lead to broader signals or their absence depending on the solvent and pH.
The chemical shifts for the protons in creatinine are well-documented. bmrb.iohmdb.cadrugbank.com The methyl protons typically appear as a singlet around 3.0 ppm, while the methylene protons also present as a singlet around 3.9-4.1 ppm. bmrb.iohmdb.ca The presence of the hydrochloride salt can influence the chemical shifts due to changes in the electronic environment upon protonation.
| Proton Type | Typical Chemical Shift (δ) in ppm (D₂O) |
|---|---|
| Methyl (N-CH₃) | ~3.02 |
| Methylene (-CH₂-) | ~3.92 |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. wikipedia.org Each chemically non-equivalent carbon atom in the creatinine hydrochloride molecule gives a distinct signal in the ¹³C NMR spectrum. wikipedia.org The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. chemguide.co.uk
For creatinine, the spectrum shows signals for the methyl carbon, methylene carbon, the quaternary carbon of the imidazole (B134444) ring, and the carbonyl carbon. chemicalbook.comhmdb.canih.gov The carbonyl carbon is typically found significantly downfield due to the deshielding effect of the oxygen atom. oregonstate.edubhu.ac.in
| Carbon Type | Typical Chemical Shift (δ) in ppm (DMSO-d₆) |
|---|---|
| Methyl (N-CH₃) | ~30.6 |
| Methylene (-CH₂-) | ~56.0 |
| Quaternary Carbon (C=N) | ~171.5 |
| Carbonyl (C=O) | ~184.6 |
Nitrogen-14 (¹⁴N) NMR spectroscopy can provide direct information about the nitrogen atoms in a molecule. However, ¹⁴N has a nuclear spin of I=1, which means it is a quadrupolar nucleus. huji.ac.il This property often leads to very broad signals in the NMR spectrum, making it less commonly used for detailed structural analysis compared to ¹⁵N NMR. huji.ac.ilpascal-man.com The line width of a ¹⁴N signal is highly dependent on the symmetry of the electronic environment around the nitrogen atom. huji.ac.il For this compound, the different nitrogen environments (amine, imine, and the ring nitrogen) would theoretically give rise to distinct signals, though they may be significantly broadened. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.netbwise.kremerypharma.com In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. emerypharma.com By using a certified internal standard with a known purity, the absolute purity of the analyte can be calculated. acs.org
This technique can be applied to this compound to accurately determine its purity. nih.gov By comparing the integrals of specific, well-resolved proton signals of this compound with those of an internal standard, a precise quantification can be achieved. researchgate.net This method is also valuable for confirming the structural integrity by ensuring the correct ratios of integrals for different protons within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various functional groups. nih.gov The presence of N-H, C=O, C-N, and C-H bonds results in a unique spectral fingerprint. The N-H stretching vibrations of the amino group typically appear as broad bands in the region of 3000-3500 cm⁻¹. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibration is a strong, sharp peak usually found around 1650-1700 cm⁻¹. asianpubs.org Ring vibrations and C-N stretching also contribute to the fingerprint region of the spectrum. asianpubs.org The spectrum of this compound will show shifts in these bands compared to creatinine due to the protonation of the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (asymmetric and symmetric) | ~3245 and ~3040 |
| C=O Stretching | ~1670 |
| NH₂ Scissoring | ~1650 |
| Ring Stretching/Deformation | ~1503, ~1177, ~841 |
Fourier Transform Raman (FT-RAMAN) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules. For this compound, the FT-Raman spectrum provides a unique fingerprint, reflecting the specific bonds and functional groups within the molecule. The presence of the hydrochloride salt can influence the vibrational frequencies compared to pure creatinine, particularly for the functional groups involved in protonation, such as the amine and imine groups within the imidazole ring.
Studies utilizing Raman spectroscopy for the analysis of creatinine in various matrices, such as urine, have demonstrated the utility of this technique for quantitative measurements. nih.govresearchgate.net For instance, characteristic Raman peaks for creatinine have been identified at approximately 632 cm⁻¹. ndac.re.kr While specific FT-Raman data for crystalline this compound is not extensively detailed in the provided search results, the principles of Raman spectroscopy on the parent compound, creatinine, are well-established. The technique offers advantages over chemical methods, including minimal sample preparation and high informational content. nih.gov
Interpretation of Characteristic Vibrational Modes
The vibrational spectrum of this compound is complex, with numerous characteristic modes corresponding to the stretching and bending of its various chemical bonds. The interpretation of these modes provides valuable information about the molecular structure. Based on studies of creatinine, the vibrational assignments can be inferred. hacettepe.edu.tr The key functional groups contributing to the Raman spectrum include the methyl, methylene, amine, and carbonyl groups. hacettepe.edu.tr
The formation of the hydrochloride salt primarily affects the vibrational modes of the nitrogen-containing functional groups due to protonation. This can lead to shifts in the frequencies of N-H stretching and bending vibrations, as well as changes in the vibrational modes of the imidazole ring. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these vibrational modes by correlating experimental spectra with theoretical predictions. hacettepe.edu.tr
Table 1: Postulated Vibrational Modes for this compound Based on Creatinine Data
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Group | Stretching | > 3000 |
| C=O Group | Stretching | ~1700 |
| C=N Group | Stretching | ~1650 |
| CH₂ Group | Scissoring | ~1450 |
| CH₃ Group | Bending | ~1400 |
| Ring Vibrations | Various | 1000-1300 |
This table is illustrative and based on general vibrational frequencies and data for creatinine. Specific values for this compound may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Electronic Transitions and Chromophoric Analysis
The creatinine molecule contains chromophores, which are parts of the molecule that absorb light in the UV-visible region. The primary chromophore in this compound is the α,β-unsaturated carbonyl system within the five-membered imidazole ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. slideshare.netstackexchange.com
The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is generally of high intensity. The n → π* transition involves the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital and is typically of lower intensity. slideshare.net The protonation of the creatinine molecule to form the hydrochloride salt can influence the energy of these transitions, potentially leading to shifts in the absorption maxima (λmax).
Optical Absorption and Cut-off Wavelengths
The UV-Vis spectrum of creatinine shows a maximum absorption peak around 230 nm. nih.gov In the analysis of creatine (B1669601) and creatinine, effluents are often monitored at wavelengths in the low UV range, such as 205 nm or 220 nm. nih.govnih.gov The specific cut-off wavelength for this compound would be the wavelength below which the compound itself absorbs significantly, making the solvent or other components in a solution difficult to analyze. The absorption properties of creatinine are utilized in various spectrophotometric methods for its quantification. researchgate.net
Table 2: UV Absorption Data for Creatinine
| Compound | λmax (nm) | Solvent/Medium |
| Creatinine | ~230 | Aqueous |
| Creatine | ~220 | Aqueous |
Fluorescence Spectroscopy and Photoluminescence Studies
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While some molecules are naturally fluorescent, others can be derivatized to produce a fluorescent product. libretexts.org There is no strong indication from the provided search results that this compound itself is significantly fluorescent.
However, fluorescence-based methods are prominent in the detection and quantification of creatinine. These methods often involve the use of fluorescent probes that selectively interact with creatinine to produce a "turn-on" fluorescence response. rsc.org For example, a naphthalimide-based fluorescent probe has been designed for the selective detection of creatinine in aqueous buffer. rsc.org Additionally, enzymatic reactions can be used where creatinine is converted to a product that then reacts to form a fluorescent compound. libretexts.org Photoluminescence studies, therefore, are more relevant in the context of developing analytical methods for creatinine rather than characterizing the intrinsic properties of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the highly specific and sensitive quantification of creatinine in biological samples. restek.comnih.gov
In the mass spectrometric analysis of this compound, the molecule would typically be ionized, often by electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. For creatinine, this corresponds to an m/z of 114. mtc-usa.com The hydrochloride salt would dissociate in solution prior to analysis. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This technique provides high specificity, reducing interferences from other components in a complex matrix. restek.com The exact mass of this compound is 149.0355896 Da. nih.gov
Table 3: Mass Spectrometry Data for Creatinine
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Creatinine | ESI (+) | 114.0662 | Not specified |
Data sourced from reference mtc-usa.com.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like creatinine. In ESI-MS, creatinine is typically observed as a protonated molecule [M+H]⁺.
Detailed research findings indicate that when a standard solution of creatinine is introduced into an ESI source, the most prominent signal detected corresponds to the protonated molecule at a mass-to-charge ratio (m/z) of 114. nih.govnih.gov Further fragmentation of this parent ion (m/z 114) through collision-induced dissociation yields a major product ion at m/z 86. nih.gov This fragmentation corresponds to the neutral loss of a molecule of carbon monoxide (CO). nih.gov Another fragment ion that may be observed is at m/z 44.1. massbank.eu The high sensitivity of modern mass spectrometers allows for the detection of creatinine at very low concentrations, often in the low µM range. nih.govchemrxiv.org
A typical ESI-MS analysis in positive ion mode would involve monitoring for the characteristic protonated molecule and its fragments. For instance, in one study, the ESI source was operated with a spray voltage of 4.5 kV and a capillary temperature of 220°C to achieve optimal ionization of creatinine. nih.gov
Table 1: ESI-MS Data for Creatinine
| Ion | m/z | Description |
| Precursor Ion | 114 | Protonated molecule [M+H]⁺ |
| Product Ion | 86 | Fragment from neutral loss of CO [M+H-CO]⁺ |
| Product Ion | 44.1 | Characteristic fragment ion |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to polar and non-volatile compounds like creatinine requires a chemical modification step known as derivatization. nih.govsemanticscholar.org Derivatization is essential to increase the volatility and thermal stability of creatinine, making it suitable for GC analysis. nih.govjfda-online.com This process typically involves reacting creatinine's active amine and keto groups with a derivatizing agent. nih.govresearchgate.net
Common derivatization strategies for creatinine include silylation and acylation. nih.govnih.govresearchgate.net
Silylation: This is one of the most widely used derivatization reactions for GC-based methods. nih.gov Silylating reagents react with hydroxyl and amine groups to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. nih.gov A common reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.govresearchgate.net Studies have shown that creatinine reacts with BSTFA to form an N,N,O-tris(trimethylsilyl) derivative. nih.govresearchgate.net However, research indicates that BSTFA derivatization can lead to the formation of multiple derivative products and may facilitate the conversion of creatine to creatinine, which can complicate specific analysis. nih.govnih.gov
Acylation: Acylation reagents, particularly those containing fluorine, can enhance detector sensitivity. thermofisher.com Reagents like trifluoroacetic anhydride (B1165640) and pentafluoropropionic anhydride (PFPA) have been used for the derivatization of creatinine. nih.gov Similar to silylation agents, PFPA can also promote the conversion of creatine to creatinine, posing challenges for accurate quantification. nih.govresearchgate.net For specific measurement of creatinine in the presence of creatine, pentafluorobenzyl bromide has been suggested as a more suitable alternative. nih.govresearchgate.net
The derivatized creatinine is then analyzed by GC-MS. In a study using BSTFA, the N,N,O-tris(trimethylsilyl) derivative of creatinine was detected at a retention time of 8.9 minutes. nih.gov The analysis was performed in both negative-ion chemical ionization (NICI) and positive-ion chemical ionization (PICI) modes, with selected-ion monitoring (SIM) used for quantification. nih.govnih.gov For the NICI mode, the characteristic ions monitored were m/z 271 for d0-creatinine and m/z 274 for its deuterated internal standard (d3-creatinine). nih.gov In the PICI mode, the ions monitored were m/z 256, 259, 272, and 275. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Creatinine
| Reagent Class | Reagent Name | Abbreviation | Resulting Derivative |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N,O-tris(trimethylsilyl) derivative |
| Acylation | Pentafluoropropionic anhydride | PFPA | N-pentafluoropropionyl derivative |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |
| Alkylation | Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl derivative |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a superior technique for creatinine analysis due to its high specificity, sensitivity, and reduction of interferences commonly found in other methods. restek.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry. researchgate.net
The LC-MS/MS analysis of creatinine typically employs a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the first quadrupole selects a specific precursor ion (the parent ion), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects a specific product ion (the daughter ion) to be detected. researchgate.net This process creates a highly specific "transition" that is unique to the analyte of interest.
For creatinine, the most common transition used for quantification is the fragmentation of the protonated molecule (precursor ion) at m/z 114 to a product ion at m/z 86. nih.gov A second, "qualifier" transition, such as m/z 114 to m/z 44, is often monitored to confirm the identity of the compound. researchgate.net Isotope-labeled creatinine, such as creatinine-d3, is frequently used as an internal standard to ensure accuracy. The corresponding MRM transition for creatinine-d3 is m/z 117 to m/z 89. nih.govnih.gov
Various chromatographic methods have been developed for creatinine separation. While traditional reversed-phase (e.g., C18) columns can be used, the high polarity of creatinine makes retention challenging without the use of complex ion-pairing reagents. restek.comrestek.com Alternative approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective, offering good separation with simpler, isocratic mobile phases and achieving fast analysis times of around 1.5 to 3 minutes. restek.comnih.gov
A study developing a novel LC-MS/MS assay reported a limit of quantitation of 1.26 µmol/L with high accuracy (93.9–97.8%) and low imprecision (3.4–8%). nih.gov Another validated method demonstrated a quantification range of 5-1500 ng/mL. researchgate.net
Table 3: Representative LC-MS/MS Parameters for Creatinine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Creatinine | 114 | 86 | 44 |
| Creatinine-d3 (Internal Standard) | 117 | 89 | Not Applicable |
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and related properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, energy, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Structure and Vibrational Spectra
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like the creatininium cation.
DFT has been effectively employed to determine the equilibrium geometries and protonated forms of creatinine (B1669602). researchgate.net By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations have been crucial in understanding the structure of the creatininium cation as it exists in crystalline form and in solution. For instance, single-crystal X-ray diffraction analysis of creatininium hydrochloride reveals that it crystallizes in a monoclinic system with the space group P21/n. researchgate.net
Furthermore, DFT is instrumental in predicting vibrational spectra (FT-IR and Raman). Theoretical calculations of vibrational frequencies for the creatininium cation can be compared with experimental data to assign spectral bands to specific molecular motions. Studies have shown a strong correlation between the calculated vibrational spectra of the protonated form of creatinine and the experimental Raman spectra observed in acidic aqueous solutions (pH 2). researchgate.net This agreement is often improved when computational models explicitly include surrounding water molecules, highlighting the influence of solvation on the molecule's vibrational modes. researchgate.net
Below is a table comparing experimental and DFT-calculated vibrational frequencies for key functional groups in a creatininium-containing compound.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | 3578 | 3569 | Asymmetric NH₂ stretching |
| C=O Stretch | ~1740 | ~1735 | Carbonyl group stretching |
| C-N Stretch | Varies | Varies | Ring and amine C-N stretching |
| N-H Bend | Varies | Varies | Amine group bending |
Note: The exact wavenumbers can vary based on the specific crystalline environment and the level of theory used in the calculation.
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other quantum chemical methods are used to investigate electronic structure, each with varying levels of theory, accuracy, and computational demand. mdpi.com
Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from first principles, without using experimental data for parametrization. mdpi.comnih.gov The Hartree-Fock (HF) method is a foundational ab initio approach, but more accurate methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide more precise results, albeit at a higher computational cost. researchgate.net For creatinine-related systems, ab initio methods have been used in combined quantum mechanical/molecular mechanical (QM/MM) approaches to study complex processes like enzyme-catalyzed reactions involving creatinine. nih.gov They have also been employed to solve and refine crystal structures from diffraction data, providing a high-fidelity view of the molecule's solid-state conformation. researchgate.netresearchgate.netsmu.educhemrxiv.org
Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by incorporating experimental parameters (e.g., ionization potentials, electron affinities) to approximate certain integrals. uni-muenchen.denumberanalytics.comwikipedia.org Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are computationally much faster than ab initio or DFT methods, allowing for the study of larger systems or longer timescale phenomena. mdpi.comuni-muenchen.denih.gov While less accurate in an absolute sense, they are valuable for initial conformational searches, screening large numbers of molecules, or as a component in hybrid QM/MM simulations. mdpi.comnih.gov Their application in drug discovery and for modeling molecularly imprinted polymers demonstrates their utility in efficiently exploring complex chemical systems. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules in different environments, such as in aqueous solution. nih.govresearchgate.net
For creatinine hydrochloride, MD simulations are particularly useful for understanding its behavior in a biological context. Simulations of creatinine in aqueous solution can model its hydration shell, revealing how water molecules are arranged around the cation and how hydrogen bonds are formed and broken. nih.gov Studies combining MD simulations with QM methods have been used to investigate the binding of creatinine to enzymes like creatininase. nih.gov These simulations can elucidate the specific interactions, such as hydrogen bonds and electrostatic interactions with amino acid residues and metal cofactors, that stabilize the creatinine molecule within the enzyme's active site. nih.gov Such simulations provide a dynamic picture that complements the static information obtained from crystallographic or spectroscopic methods. researchgate.netresearchgate.net
Conformational Analysis and Energy Minimization Studies
A molecule's conformation—the spatial arrangement of its atoms—is critical to its function and reactivity. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule and the energy barriers between them. nih.gov
Energy Minimization: This computational process systematically alters the geometry of a molecule to find a structure with the minimum potential energy. smu.edu Starting from an initial guess, the algorithm iteratively adjusts bond lengths, angles, and torsions until it reaches a local or global energy minimum on the potential energy surface. semanticscholar.org This is a fundamental step in most computational studies to obtain a stable, realistic molecular structure before further analysis. smu.educhemrxiv.org For the creatininium cation, energy minimization calculations, often performed using DFT, are used to refine crystal structures obtained from experimental data and to evaluate the stability of proposed structures. researchgate.netsmu.educhemrxiv.org
Conformational Analysis: For flexible molecules, a more extensive conformational search is required to map out the potential energy landscape. Methods like systematic grid searches or stochastic methods (e.g., Monte Carlo) are used to generate a wide range of possible conformations. semanticscholar.org Each conformation is then subjected to energy minimization to find the nearest local minimum. While the creatininium cation has a relatively rigid ring structure, conformational analysis is still relevant for understanding the orientation of its substituent groups and its interactions with neighboring molecules or solvent. The analysis helps in identifying the most probable conformations that this compound will adopt in different phases. nih.gov
Electronic Structure Characterization
Characterizing the electronic structure of a molecule is key to understanding its reactivity, spectroscopic properties, and intermolecular interactions. This involves analyzing the distribution of electrons and the properties of the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. youtube.com
LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or acid. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
For the creatininium cation, FMO analysis has been performed using DFT calculations in studies of related compounds and systems. researchgate.netjmatman.org These studies map the electron density of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in electron donation and acceptance. In the creatininium cation, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electropositive centers. DFT calculations on the creatininium radical cation, for instance, show that the unpaired spin (which would be in a singly occupied molecular orbital, or SOMO) is delocalized across the molecule, primarily on a carbon atom, which is consistent with FMO predictions of reactive sites. nih.govacs.org
The table below presents representative HOMO and LUMO energy values for creatinine calculated using DFT, which provides insight into the electronic properties of its protonated form.
| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Aqueous Phase |
| EHOMO | -6.01 | -6.23 |
| ELUMO | -1.12 | -1.25 |
| Energy Gap (ΔE) | 4.89 | 4.98 |
Data adapted from DFT studies on creatinine. jmatman.org The exact values for the creatininium cation may differ but the trend illustrates the application of FMO analysis.
This analysis is vital for predicting how this compound might interact with other molecules, such as biological receptors or metal surfaces. researchgate.netjmatman.orgnih.govyoutube.com
Molecular Electrostatic Potential (MEP) Mapping
Theoretical investigations into the electronic structure of this compound provide significant insights into its reactivity and intermolecular interactions. One of the key computational tools for this analysis is Molecular Electrostatic Potential (MEP) mapping. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule, which is crucial for predicting how it will interact with other charged or polar species. researchgate.netucl.ac.uk
The MEP map uses a color-coded scheme to denote different regions of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral or zero potential zones. bohrium.com
In the case of creatinine, and by extension its protonated form in this compound, the MEP map reveals specific sites of reactivity. The negative potential (red) is generally localized around the electronegative oxygen and nitrogen atoms of the ring, identifying them as primary sites for electrophilic interactions. google.com The hydrogen atoms, particularly those bonded to nitrogen, exhibit a positive potential (blue), marking them as electron-deficient and potential sites for electrophilic attack. google.com
The formation of the hydrochloride salt from creatinine involves the protonation of the molecule. This protonation significantly alters the MEP map. Studies on creatinine in acidic aqueous solutions (pH 2), which simulate the protonated state found in this compound, show changes in the charge distribution compared to the neutral molecule. bohrium.com This change in conformation and electrostatic potential upon conversion to the hydrochloride salt is a key factor in its increased solubility in water compared to neutral creatinine. researchgate.net The MEP analysis thus provides a clear theoretical basis for understanding the chemical behavior and physical properties of this compound.
Table 1: Molecular Electrostatic Potential (MEP) Map Regions and Interpretations for Protonated Creatinine This table is a generalized representation based on established principles of MEP analysis applied to the known structure of protonated creatinine.
| Molecular Region | Color on MEP Map | Electrostatic Potential | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Red | Negative (Electron-Rich) | Site for electrophilic attack; hydrogen bond acceptor |
| Ring Nitrogen Atoms | Red to Yellow | Negative to Neutral | Potential sites for electrophilic attack and coordination |
| Amine/Imine Hydrogens (-NH, -NH2+) | Blue | Positive (Electron-Poor) | Site for nucleophilic attack; hydrogen bond donor |
| Methyl and Methylene (B1212753) Hydrogens (-CH3, -CH2-) | Green to Light Blue | Neutral to Slightly Positive | Low reactivity |
Spectroscopic Property Prediction and Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings. Density Functional Theory (DFT) is a widely used method for predicting vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). mdpi.com For this compound, theoretical calculations focus on the protonated form of creatinine.
DFT calculations can determine the equilibrium geometry of the molecule and compute its harmonic vibrational frequencies. researchgate.net These calculated frequencies often show good agreement with experimental Raman and IR spectra, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov Studies on creatinine in acidic solutions have successfully correlated theoretical Raman spectra with experimental results, allowing for accurate assignment of vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, and ring vibrations. bohrium.com For instance, comparing the simulated and observed Raman spectra of creatinine at pH 2 confirms the structure of the protonated form and the influence of surrounding water molecules. bohrium.com
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.netfaccts.de The calculation provides the excitation energies (wavelengths) and oscillator strengths (intensities) of these transitions. Comparing the predicted UV-Vis spectrum with the experimental one helps to understand the electronic structure and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions). scispace.com This correlation between predicted and measured spectra is a cornerstone of modern structural characterization, providing a detailed picture of the molecule's properties at the electronic level. scispace.com
Table 2: Correlation of Experimental and DFT-Calculated Raman Spectral Data for Protonated Creatinine (Simulated in Aqueous Solution at pH 2) Data compiled from descriptions and assignments in referenced studies. researchgate.netbohrium.com
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| ~1720 | Correlated | C=O stretching vibration |
| ~1660 | Correlated | C=N stretching and NH₂ scissoring |
| ~1400 | Correlated | CH₂ scissoring and CH₃ deformation |
| ~1310 | Correlated | Ring stretching and CH₂ wagging |
| ~980 | Correlated | Ring breathing and C-N stretching |
| ~678 | Correlated | Ring plane shear vibration, C-NH₂ stretching |
Reaction Pathway and Transition State Analysis (e.g., cyclization mechanisms)
The most significant reaction pathway associated with creatinine is its formation from creatine (B1669601) through an intramolecular cyclization reaction. researchgate.netmarshall.edu This process is of great biological and chemical interest, and its mechanism has been extensively studied using computational methods to analyze reaction pathways and identify transition states. researchgate.net
The cyclization of creatine to creatinine is an intramolecular nucleophilic substitution where the amino group attacks the carboxyl carbon, leading to the elimination of a water molecule and the formation of the cyclic amide (lactam) structure of creatinine. marshall.edu This reaction is known to be pH-dependent, with studies showing it proceeds in acidic environments. researchgate.netmdpi.com
Computational chemistry, particularly using DFT, allows for the modeling of this entire reaction pathway. Researchers can map the potential energy surface of the reaction, identifying the structures of the reactants, intermediates, products, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.netresearchgate.net
Transition state calculations reveal the geometry of the molecule at the peak of the energy barrier, providing a detailed mechanistic picture of the bond-breaking and bond-forming processes. researchgate.netmarshall.edu For the creatine-to-creatinine cyclization, theoretical simulations can identify the specific transition state structure, clarifying the atomistic details of the ring-closing step. researchgate.net These computational analyses are vital for understanding the kinetics and thermodynamics of the cyclization, explaining, for example, why the reaction rate is sensitive to pH. researchgate.net
Table 3: Key Stages in the Computationally Modeled Cyclization of Creatine This table outlines the theoretical steps analyzed in computational studies of the creatine to creatinine reaction pathway. researchgate.netmarshall.edu
| Reaction Stage | Description | Computational Focus |
|---|---|---|
| Reactant State | Creatine molecule (can be neutral, zwitterionic, or protonated depending on pH). | Geometry optimization to find the lowest energy conformation. |
| Proton Transfer (if applicable) | Protonation/deprotonation of functional groups to facilitate nucleophilic attack. | Modeling the effect of solvent (e.g., water) and pH on the reactant structure. |
| Transition State | The highest-energy structure along the reaction coordinate as the N-C bond forms and the C-O bond of the carboxyl group prepares to break. | Transition state search algorithms (e.g., CI-NEB, QST2/3) to locate the exact geometry and energy of the saddle point. |
| Intermediate State | A tetrahedral intermediate formed after the nucleophilic attack. | Geometry optimization to confirm the stability of the intermediate. |
| Product State | Final creatinine molecule and a water molecule. | Geometry optimization to find the lowest energy conformation of the products. |
Chemical Reactivity and Stability
Hydrolytic Stability in Aqueous Solutions
The stability of creatinine (B1669602) hydrochloride in water is a dynamic process, primarily governed by the surrounding chemical environment. The molecule can undergo degradation and transformation through hydrolytic pathways.
pH-Dependent Degradation Kinetics
The rate of degradation of creatinine in aqueous solutions is highly dependent on the pH of the medium. The intramolecular cyclization of creatine (B1669601) to creatinine is a reversible process, and the stability of creatinine is therefore influenced by the conditions that favor either the forward or reverse reaction.
Research indicates that creatinine's degradation is significantly limited at extreme pH values. nih.govmdpi.com In highly acidic conditions, specifically at a pH below 2.5, the amide functional group of the creatinine molecule becomes protonated, which hinders the intramolecular reactions that lead to degradation. mdpi.comnih.gov Conversely, in strongly alkaline environments with a pH above 12.1, the deprotonation of the acidic group on the molecule also prevents intramolecular cyclization, thereby stabilizing the creatinine structure. mdpi.comresearchgate.netnih.gov
The degradation of creatine, the precursor to creatinine, has been studied extensively, providing insight into the stability of the creatine-creatinine equilibrium. At 25°C, the degradation of creatine to creatinine increases as the pH becomes more acidic. For instance, after three days, the degradation of creatine is approximately 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5. nih.govnih.gov The rate of this conversion from creatine to creatinine is reported to be maximal around pH 3-4. researchgate.net More detailed kinetic studies have established parabolic equations to describe the relationship between the first-order rate constant (k) and pH for the conversion of creatine to creatinine at 60°C. bibliotekanauki.pl
For the pH range of 1.2 to 3.4, the equation is: k₁ = -1.92 x 10⁻² + 1.71 x 10⁻²(pH) + 2.25 x 10⁻³(pH)²
For the pH range of 3.4 to 7.0, the equation is: k₂ = 3.07 x 10⁻¹ - 9.95 x 10⁻²(pH) + 8.16 x 10⁻³(pH)²
These models highlight the complex, non-linear relationship between pH and the degradation kinetics of the creatine-creatinine system.
Table 1: pH-Dependent Degradation of Creatine to Creatinine
| pH | Temperature (°C) | Time (days) | Degradation (%) | Reference |
|---|---|---|---|---|
| 5.5 | 25 | 3 | 4 | nih.gov, nih.gov |
| 4.5 | 25 | 3 | 12 | nih.gov, nih.gov |
| 3.5 | 25 | 3 | 21 | nih.gov, nih.gov |
Influence of Temperature on Chemical Transformation Pathways
Temperature is another critical factor governing the chemical stability of creatinine hydrochloride. Generally, an increase in temperature accelerates the rate of chemical reactions, and the degradation of creatinine is no exception. nih.govmdpi.comnih.govresearchgate.net
The effect of temperature on the conversion of creatine to creatinine follows the Arrhenius relationship, which relates the rate constant of a reaction to the temperature and the activation energy. researchgate.netdss.go.th The activation energy (Ea) represents the minimum energy required for the reaction to occur. Studies on the cyclization of creatine to creatinine have determined the activation energy at various pH levels. marshall.edu At pH 1, the activation energy is 83.1 kJ/mol, at pH 3 it is 93.6 kJ/mol, and at pH 5 it is 79.1 kJ/mol. marshall.edu Another study focusing on the thermal degradation of creatine in the presence of glycerol (B35011) reported an activation energy of about 20 kcal/mol (approximately 83.7 kJ/mol) at a water activity (aw) of 0.68 or higher, which increased to 23 kcal/mol (approximately 96.2 kJ/mol) at lower water activities. nih.govresearchgate.net The thermal degradation of creatinine can also lead to the formation of other products, such as formamide (B127407) and N-methylformamide. researchgate.netnih.gov
Table 2: Activation Energies for Creatine Cyclization and Degradation
| Reaction | Condition | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Creatine Cyclization | pH 1 | 83.1 | marshall.edu |
| Creatine Cyclization | pH 3 | 93.6 | marshall.edu |
| Creatine Cyclization | pH 5 | 79.1 | marshall.edu |
| Creatine Degradation | aw ≥ 0.68 | ~83.7 | researchgate.net |
| MeIQx Formation | From acrolein and creatinine | 81.1 ± 1.4 | researchgate.net |
Cyclization and Interconversion Mechanisms (Creatine-Creatinine-Creatininium)
The interconversion between creatine and creatinine is a fundamental aspect of its chemistry, involving cyclization and ring-opening reactions that are influenced by the chemical environment.
Acid-Catalyzed Cyclization of Creatine to Creatinine
The formation of creatinine from creatine is an intramolecular cyclization reaction that is notably catalyzed by acidic conditions. leibniz-ipht.deresearchgate.netmdpi.com This non-enzymatic conversion is a spontaneous process that occurs in aqueous solutions. mdpi.com The rate of this cyclization is highly dependent on the pH, with studies indicating that the reaction is fastest at a pH of approximately 3. leibniz-ipht.deresearchgate.net At room temperature and a pH of around 3, the formation of creatinine from a creatine solution becomes clearly observable after about 180-240 minutes. leibniz-ipht.deresearchgate.net The protonated form of creatine is considered the precursor to the cyclic creatinine. leibniz-ipht.de The rate of this reaction slows down at both higher and lower pH values away from the optimal pH of 3. leibniz-ipht.de
Ring-Opening Reactions of Creatinine in Chemical Media
The cyclization of creatine to creatinine is a reversible reaction. In alkaline or basic chemical media, the reverse reaction, which is the ring-opening of creatinine to form creatine, is favored. researchgate.netresearchgate.net This decyclization process involves the cleavage of the endocyclic C=N bond of the creatinine molecule. researchgate.net The rate of this ring-opening reaction increases with increasing pH. For instance, at room temperature, the Raman signatures indicating ring opening are observed after approximately 120 minutes at pH 8, after 60 minutes at pH 10, and after just 30 minutes at pH 12. researchgate.net This demonstrates a clear trend of faster decyclization in more alkaline conditions. The equilibrium between creatine and creatinine in alkaline solutions has been noted to be a reversible process, with an equilibrium constant (K = [Creatine]/[Creatinine]) of approximately 2.12 at 26°C in sodium hydroxide (B78521) solutions. datapdf.com
Interactions with Metal Ions and Other Chemical Cofactors in Solution
Creatinine possesses multiple donor atoms, including the ring nitrogen and the exocyclic oxygen and nitrogen atoms, which allows it to act as a ligand and form complexes with a variety of metal ions. researchgate.nettezu.ernet.in This complexation ability is significant in both biological and analytical contexts.
Studies have shown that creatinine forms complexes with several first-row transition metal ions, including copper(II), cobalt(II), manganese(II), and chromium(III). researchgate.netresearchgate.net It also interacts with other metal ions such as zinc(II), cadmium(II), and mercury(II). google.com.tr The binding affinity of creatinine to these metal ions varies, with one study reporting the order of binding in the gas phase for some bivalent metal ions as Cr(II) < Co(II) < Mn(II) < Fe(II) < Cu(II) < Ni(II). researchgate.net
The stoichiometry of these metal-creatinine complexes is often found to be 1:1 (metal:ligand). researchgate.net Creatinine can act as a bidentate ligand, binding to the metal ion through both a nitrogen and an oxygen atom. researchgate.net The stability of these complexes is quantified by their stability constants (log K). For example, the stability constant for the 1:1 adduct formed between creatinine and picric acid in an alkaline solution is reported as log K = 4.26. nih.gov Mixed-ligand complexes, where creatinine and another ligand are coordinated to the same metal ion, have also been studied. For instance, the stability constant (logK) for the Zn(II)-L-cysteine-creatinine complex is 3.20. researchgate.net
Table 3: Stability Constants of Creatinine Complexes
| Complex | Stability Constant (log K) | Reference |
|---|---|---|
| Creatinine-Picric Acid (1:1) | 4.26 | nih.gov |
| Zn(II)-L-cysteine-creatinine | 3.20 | researchgate.net |
| Co(II)-L-cysteine-creatinine₂ (logK₁) | 4.24 | researchgate.net |
| Co(II)-L-cysteine-creatinine₂ (logK₂) | 3.58 | researchgate.net |
| Cd(II)-L-cysteine-creatinine | 3.22 | researchgate.net |
| Mn(II)-L-cysteine-creatinine | 3.65 | researchgate.net |
Advanced Chemical Analytical Methodologies
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of components within a mixture. For creatinine (B1669602) hydrochloride, several high-performance liquid chromatography and electrophoresis techniques have been developed, offering high precision and reliability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of creatinine. nih.govphysiology.org The principle of HPLC relies on pumping a liquid solvent mixture (mobile phase) containing the analyte through a column filled with a solid adsorbent material (stationary phase). phenomenex.com The separation is achieved based on the differential interactions of the analyte with the stationary and mobile phases. phenomenex.com
Various HPLC methods have been developed for creatinine analysis. One common approach is ion-pair chromatography. nih.gov Another effective method utilizes a mixed-mode stationary phase column, such as the Primesep 200, which allows for the separation of creatine (B1669601) and creatinine. sielc.com This particular method is isocratic, employing a simple mobile phase of water, acetonitrile (B52724) (MeCN), and phosphoric acid, with UV detection at 210 nm. sielc.com Cation exchange HPLC is also a frequently used technique. physiology.org
A significant challenge in creatinine analysis, particularly in biological matrices, is the interference from other substances. physiology.orgpsu.edu For instance, the Jaffe reaction, a colorimetric method, is known to be susceptible to "pseudocreatinines," which can lead to an overestimation of creatinine levels. nih.gov HPLC methods have been shown to be more specific and can serve as a secondary reference method. nih.gov Sample preparation is a critical step to ensure accurate results. Deproteinization of samples, for example by using acetonitrile, is a common practice. physiology.org However, the acidification of acetonitrile with hydrochloric acid during this step can sometimes produce variable results, including the appearance of extra peaks that interfere with the integration of the creatinine peak or even the loss of the creatinine peak itself. physiology.orgresearchgate.net
The following table summarizes the parameters of a representative HPLC method for creatinine analysis:
HPLC Method Parameters for Creatinine Analysis
| Parameter | Value |
|---|---|
| Column | Primesep 200, 4.6 x 150 mm, 5 µm, 100 A |
| Mobile Phase | MeCN/H₂O - 10/90% |
| Buffer | H₃PO₄ - 0.1% |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 µl |
Data sourced from SIELC Technologies. sielc.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that offers significant improvements in speed, resolution, and sensitivity. phenomenex.comuhplcs.com UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC. phenomenex.com These characteristics lead to greater separation efficiency, faster analysis times, and more precise separation of compounds, making UHPLC particularly suitable for complex samples. phenomenex.comnih.gov The enhanced sensitivity of UHPLC is a result of narrower peaks and improved signal-to-noise ratios, allowing for the detection of lower analyte concentrations. phenomenex.com
UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly selective and sensitive quantification of creatinine. nih.govnih.gov This combination provides enhanced accuracy and is capable of high sample throughput, with analysis times being significantly shorter than those of capillary electrophoresis methods. nih.gov For instance, a UHPLC-MS/MS method was developed for the simultaneous analysis of creatinine and other compounds in pork models, utilizing a direct hydrochloric acid (HCl) extraction and achieving separation within 15 minutes on an Atlantis dC18 column. nih.gov
The key differences between HPLC and UHPLC are summarized in the table below:
Comparison of HPLC and UHPLC
| Feature | HPLC | UHPLC |
|---|---|---|
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Stationary Phase Particle Size | 3–5 µm | <2 µm |
| Column Dimensions (Typical) | 4.6 mm ID x 250 mm length | ≤2.1 mm ID x ≤100 mm length |
| Flow Rates (Typical) | 1-2 ml/min | 0.2-0.7 ml/min |
| Separation Efficiency | Standard | Higher |
| Analysis Time | Longer | Shorter |
Data sourced from Phenomenex and Thermo Fisher Scientific. phenomenex.comthermofisher.com
Capillary Electrophoresis (CE) in Chemical Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oup.com In its simplest form, capillary zone electrophoresis (CZE), charged molecules are separated in a buffer-filled capillary. oup.comscience.gov For the analysis of uncharged molecules, a variation called micellar electrokinetic capillary chromatography (MECC) can be employed, which involves the addition of surfactants to the buffer to form micelles. oup.com
CE has been successfully applied to the separation and determination of creatinine. researchgate.netresearchgate.net For instance, a CZE method using a 60 mM phosphoric buffer solution at pH 2.2 can achieve the analysis of creatinine in under 2.7 minutes. researchgate.net Another approach involves the use of a bile salt micelle system, such as sodium cholate (B1235396) in a phosphate (B84403) buffer at pH 7.4, to resolve creatinine and other related compounds within 30 minutes at an applied voltage of 30 kV. oup.com The separation in CE is influenced by several factors, including the applied voltage, temperature, and the composition of the running buffer. oup.com A study combining two ultrasound-assisted emulsification microextractions with on-column stacking in CE, using hydrochloric acid as the acceptor phase, demonstrated high sensitivity with a detection limit of 13.3 μM for creatinine. nih.gov
The following table outlines the conditions for a CZE method for creatinine determination:
Capillary Zone Electrophoresis (CZE) Method for Creatinine
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 75 µm ID x 30 cm total length (10 cm effective length) |
| Electrolyte | 60 mM phosphoric buffer solution, pH 2.2 |
| Injection | Hydrodynamic, 3 s (0.5 psi) |
| Voltage | -15 kV |
| Analysis Time | < 2.7 min |
| Detection Limit | 0.7 mg L⁻¹ |
Data sourced from a study on CZE for creatinine in human urine. researchgate.net
Electrochemical Methods in Pure Chemical Systems
Electrochemical methods offer an alternative to chromatographic techniques for the analysis of creatinine hydrochloride. These methods are often characterized by their simplicity, low cost, and potential for miniaturization.
Potentiometry
Potentiometry measures the difference in electrical potential between two electrodes (a working electrode and a reference electrode) in an electrochemical cell under zero current conditions. researchgate.net This technique has been widely applied for the determination of creatinine, often through the use of ion-selective electrodes (ISEs). urv.catacs.org
For creatinine to be detected by potentiometry, it needs to be in its charged form, the creatininium ion. urv.cat The pKa of creatinine is 4.8, meaning it will be the predominant species at pH values below this. urv.cat Therefore, controlling the pH of the solution is crucial for the potentiometric determination of creatinine. urv.cat Studies have shown that a maximum potentiometric response can be achieved at a pH of 3.8. urv.cat
Both enzymatic and non-enzymatic potentiometric sensors have been developed. Enzymatic sensors often utilize the enzyme creatinine iminohydrolase (CIH), which catalyzes the hydrolysis of creatinine to produce ammonia (B1221849). acs.org The change in ammonia concentration can then be detected by an ammonia gas-selective or ammonium (B1175870) ion-selective electrode. acs.org The first potentiometric creatinine biosensor, introduced in 1976, was based on this principle using an ammonia-sensitive electrode. nih.gov While simple, a drawback of this approach is potential interference from endogenous ammonia. acs.orgnih.gov
Non-enzymatic sensors often employ a molecularly imprinted polymer (MIP) as a recognition element. rasayanjournal.co.in For example, a carbon paste electrode modified with an MIP made from aniline (B41778) as the monomer has been used for the potentiometric analysis of creatinine. rasayanjournal.co.in These sensors can exhibit Nernstian responses over a specific concentration range. researchgate.net
The table below details the characteristics of a potentiometric sensor for creatinine.
Characteristics of a Potentiometric Creatinine Sensor
| Parameter | Value |
|---|---|
| Linear Range | 1 µM to 10 mM |
| Limit of Detection | 10⁻⁶·² M |
| Optimal pH | 3.8 |
| Response Time (for 10⁻³ mol l⁻¹ solution) | 4–10 s |
Data sourced from various studies on potentiometric creatinine sensors. urv.catresearchgate.net
Amperometry
Amperometry involves the measurement of the electric current resulting from an electrochemical reaction at a constant applied potential. nih.gov Amperometric biosensors for creatinine are typically based on enzymatic reactions that produce an electroactive species, such as hydrogen peroxide or the ferricyanide/ferrocyanide redox couple. nih.govnih.gov
A common enzymatic cascade used in amperometric creatinine sensors involves three enzymes: creatinine amidohydrolase (CA), creatine amidinohydrolase (CI), and sarcosine (B1681465) oxidase (SOx). acs.orgnih.gov In this sequence, creatinine is ultimately converted to glycine, formaldehyde, and hydrogen peroxide. The produced hydrogen peroxide can then be detected amperometrically. acs.orgacs.org Alternatively, the natural electron acceptor for sarcosine oxidase, oxygen, can be replaced by a redox mediator like the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ system, allowing for amperometric detection at a specific potential. nih.gov
The construction of amperometric sensors often involves the immobilization of these enzymes on an electrode surface, such as a carbon or platinum electrode. nih.govnih.govacs.org For example, a disposable printed amperometric biosensor has been developed using a Prussian blue/carbon-graphite paste as the working electrode with immobilized creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase. nih.gov This sensor demonstrated a linear detection range from 0.05 to 1.4 mM with a detection time of about 3 minutes. nih.gov
Another approach involves the use of antibody-based sensors. In one such sensor, a creatinine-modified membrane is fixed on a platinum working electrode. acs.orgnih.gov The determination is based on a competitive assay involving a creatinine-specific antibody and an enzyme-labeled secondary antibody. acs.orgnih.gov
The following table summarizes the key features of an amperometric biosensor for creatinine.
Features of an Amperometric Creatinine Biosensor
| Feature | Description |
|---|---|
| Enzymes Used | Creatinine amidohydrolase, creatine amidinohydrolase, sarcosine oxidase |
| Detected Species | Hydrogen peroxide or redox mediator |
| Linear Detection Range | 0.05 to 1.4 mM |
| Detection Time | ~3 minutes |
| Stability | Can maintain >86% activity after 4 months of storage |
Data sourced from a study on a disposable printed amperometric biosensor. nih.gov
Voltammetry
Voltammetry has emerged as a powerful electrochemical technique for the determination of creatinine. This method relies on the formation of electrochemically active complexes with metal ions, which can then be detected and quantified by measuring the current response at an electrode as the applied potential is varied.
One approach involves the use of copper(II) ions to form an electroactive creatinine complex. rsc.org The direct reduction of this complex is then measured at platinum microelectrode arrays (Pt-MEA). rsc.org Microelectrodes offer distinct advantages over traditional macroelectrodes, including enhanced current density, reduced ohmic drop, and the ability to perform measurements in samples with low ionic strength. rsc.org The detection mechanism is based on the direct voltammetric analysis of the formed creatinine complexes. rsc.org
Studies have explored the electrochemical behavior of the creatinine complex at various electrode types, including platinum macrodisc and microdisc electrodes, in comparison to Pt-MEAs. rsc.org For instance, at a Pt-MEA, a linear range for creatinine detection has been established from 0.00 to 5.00 mM, with a limit of detection of 0.059 mM. rsc.org Notably, this method requires a small sample volume of approximately 10 μL, making it highly suitable for clinical applications. rsc.org The optimal pH for this analysis is around 7.0, which is close to physiological pH. rsc.org
Another voltammetric method utilizes a gold electrode modified with a film of Nafion mixed with graphene quantum dots and copper(II) ions (Au/Nafion-GQDs-Cu). researchgate.net In this system, the interaction of creatinine with Cu²⁺ released from the oxidation of copper leads to a decrease in the characteristic anodic peak of Cu/Cu²⁺, which is then measured. researchgate.net This method has demonstrated a linear response for creatinine in the concentration range of 1.0 × 10⁻⁶ mol L⁻¹ to 4.5 × 10⁻⁴ mol L⁻¹. researchgate.net
The following table summarizes the performance of different voltammetric methods for creatinine detection.
| Electrode/Method | Linear Range | Limit of Detection (LOD) | Key Features |
| Platinum Microelectrode Array (Pt-MEA) with Cu(II) | 0.0–5.0 mM | 0.059 mM | Requires small sample volume (~10 μL), suitable for clinical analysis. rsc.org |
| Platinum Microdisc Electrode with Cu(II) | 0.0–5.0 mM | 0.67 mM | |
| Au/Nafion-GQDs-Cu Electrode | 1.0 × 10⁻⁶ to 4.5 × 10⁻⁴ mol L⁻¹ | Not Specified | Based on the interaction of creatinine with released Cu²⁺. researchgate.net |
| Cobalt-Creatinine Complex with Neutral Phosphate Buffer | 6.4 to 83.2 mM | 2.25 mM | Good selectivity. researchgate.net |
Supramolecular Sensing Principles for Creatininium Recognition
Supramolecular chemistry offers a sophisticated approach to molecular recognition, where non-covalent interactions are harnessed to create highly selective host-guest systems. These principles have been successfully applied to the development of sensors for the creatininium ion, the protonated form of creatinine.
Indicator Displacement Assays in Chemical Sensing
Indicator Displacement Assays (IDAs) are a powerful strategy in supramolecular sensing. rsc.org In a typical IDA, a host molecule is pre-complexed with an indicator molecule (e.g., a fluorescent dye or a chromophore). rsc.orgfrontiersin.org The binding of the indicator to the host results in a specific optical signal. rsc.org When an analyte with a higher binding affinity for the host is introduced, it displaces the indicator, causing a measurable change in the optical signal, such as a "turn-on" or "turn-off" of fluorescence. rsc.orgacs.org
This competitive binding mechanism forms the basis for quantifying the analyte. bohrium.comacs.org The success of an IDA relies on the careful selection of a host-indicator pair where the indicator's binding affinity is weaker than that of the analyte. ftb.com.hr The interactions governing the formation of these complexes can include hydrogen bonding, π-π stacking, and C-H-π interactions. frontiersin.org
Fluorescent Indicator Displacement Assays (FIDAs) are a particularly sensitive subset of IDAs that utilize changes in fluorescence emission for detection. dntb.gov.ua These assays can be designed to be highly sensitive, capable of detecting analytes at submicromolar concentrations. acs.org
Rational Design of Receptors for Creatininium
The rational design of synthetic receptors with high affinity and selectivity for creatininium is central to the development of effective supramolecular sensors. researchgate.netnih.gov This process involves creating host molecules with cavities or binding pockets that are complementary in size, shape, and chemical functionality to the creatininium ion. bohrium.comfrontiersin.org
Calix acs.orgpyrrole phosphonate-cavitands have emerged as promising receptors for creatinine and its derivatives. bohrium.comacs.orgnih.gov These macrocyclic compounds can be functionalized to fine-tune their binding properties. For instance, modifying a calix acs.orgpyrrole with a dansyl fluorophore allows for the development of a fluorescent sensor. acs.orgbohrium.comacs.org The molecular recognition is driven by a combination of hydrogen bonding, π-π, and C-H-π interactions between the host and the creatininium guest. frontiersin.org
In one study, a supramolecular sensor based on a calix acs.orgpyrrole receptor and an indicator displacement assay achieved a limit of detection for a creatinine derivative as low as 110 nM. acs.org The binding constants for the indicator dyes with the receptor were in the range of 10⁷ M⁻¹, while the hexylcreatinine analyte showed binding constants around (2–4) × 10⁵ M⁻¹. bohrium.comacs.orgnih.gov Isothermal titration calorimetry has confirmed a 1:1 binding stoichiometry for these systems. bohrium.comacs.org
The development of zwitterionic synthetic receptors represents another advanced strategy. nih.gov These receptors are designed to overcome limitations such as self-ion pairing and interference from external ions in high-salinity environments, which is crucial for applications in physiological settings. nih.gov
The following table highlights key aspects of rationally designed receptors for creatininium.
| Receptor Type | Sensing Principle | Key Interactions | Achieved Limit of Detection |
| Calix acs.orgpyrrole phosphonate-cavitands | Indicator Displacement Assay (IDA) | Hydrogen bonding, π-π, C-H-π | 110 nM (for hexylcreatinine) acs.orgbohrium.comacs.org |
| Dansyl-modified Calix acs.orgpyrrole | Förster Resonance Energy Transfer (FRET) based IDA | Hydrogen bonding, π-π, C-H-π | Not specified |
| Zwitterionic Synthetic Receptors | Direct Binding | Not specified | Not specified |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a particular analytical technique, such as gas chromatography-mass spectrometry (GC-MS). researchgate.netdntb.gov.ua For creatinine, derivatization is often necessary to improve its volatility and thermal stability for GC analysis. researchgate.netdntb.gov.uanih.gov
Trimethylsilylation Procedures
Trimethylsilylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in the amine and keto groups of creatinine. researchgate.netdntb.gov.uanih.gov This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netdntb.gov.uanih.gov
The reaction of creatinine with BSTFA can lead to the formation of several derivatives, with the N,N,O-tris(trimethylsilyl) derivative being a key product for quantification. nih.govmdpi.com This derivatization is typically carried out under controlled temperature and time conditions, for example, at 60 °C for 60 minutes. researchgate.net The resulting TMS derivatives are then analyzed by GC-MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and selectivity. dntb.gov.uanih.gov Both positive-ion chemical ionization (PICI) and negative-ion chemical ionization (NICI) modes can be employed for detection, with NICI potentially offering higher sensitivity. mdpi.com
It is important to note that BSTFA can also facilitate the conversion of creatine to creatinine, which can affect the specificity of the analysis if both compounds are present in the sample. dntb.gov.uanih.gov
Trifluoroacetylation Procedures
Trifluoroacetylation is another established derivatization method for the GC-MS analysis of creatinine. researchgate.netdntb.gov.uanih.gov This procedure involves reacting creatinine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640). nih.gov Similar to trimethylsilylation, this process enhances the volatility of the analyte for gas chromatography.
However, similar to some silylating agents, trifluoroacetylating agents like pentafluoropropionic anhydride (PFPA) have been found to facilitate the conversion of creatine to creatinine, which can be a limitation for specific creatinine measurement in the presence of creatine. dntb.gov.uanih.gov For specific measurement of creatinine in urine, alternative derivatization reagents such as pentafluorobenzyl bromide in aqueous acetone (B3395972) have been suggested. dntb.gov.uanih.gov
The following table summarizes the common derivatization strategies for creatinine analysis.
| Derivatization Method | Reagent | Key Derivative | Analytical Technique | Considerations |
| Trimethylsilylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N,N,O-tris(trimethylsilyl) creatinine nih.govmdpi.com | GC-MS | Can facilitate the conversion of creatine to creatinine. dntb.gov.uanih.gov |
| Trifluoroacetylation | Trifluoroacetic Anhydride, Pentafluoropropionic Anhydride (PFPA) | Trifluoroacetylated creatinine | GC-MS | PFPA can also facilitate the conversion of creatine to creatinine. dntb.gov.uanih.gov |
Colorimetric Methodologies in Chemical Analysis (e.g., Jaffe reaction for creatinine)
Colorimetric analysis represents a cornerstone of analytical chemistry, relying on the principle that the concentration of a colored substance is directly proportional to the amount of light it absorbs. This relationship is quantified by Beer-Lambert's law. A prominent and historically significant example of this methodology is the Jaffe reaction, a long-established chemical test for the determination of creatinine, often in the form of its stable salt, this compound. fscichem.comwikipedia.org
The Jaffe reaction, first detailed by Max Jaffe in 1886, involves the reaction of creatinine with picric acid in an alkaline environment. wikipedia.orgniscpr.res.in This reaction produces a distinct reddish-orange colored product, identified as a Janovsky complex. niscpr.res.inresearchgate.net The intensity of this color, which can be measured spectrophotometrically, is proportional to the creatinine concentration in the sample. atlas-medical.combiolabo.fr The reaction is typically monitored at wavelengths between 490 nm and 520 nm. researchgate.netatlas-medical.combiolabo.fr
Despite its widespread and prolonged use due to its cost-effectiveness and simplicity, the Jaffe reaction is known for its lack of specificity. wikipedia.org A variety of other compounds present in biological samples can also react with alkaline picrate, leading to the formation of color and thus causing analytical interference. wikipedia.org These interfering substances are often referred to as non-creatinine chromogens. sintmaria.be
Detailed Research Findings
The mechanism of the Jaffe reaction is believed to involve the formation of a creatinine-picrate complex under alkaline conditions. atlas-medical.compsu.edu Research suggests that the methylene (B1212753) anion of creatinine attacks the meta position of picric acid, leading to the formation of a nitro anion and the characteristic colored product. psu.edu
To mitigate the impact of interfering substances, several modifications to the original Jaffe method have been developed. The kinetic Jaffe method is a significant advancement. biolabo.frsintmaria.be This approach measures the rate of color formation over a specific time interval, typically between 30 and 150 seconds, rather than the final endpoint color. biolabo.frsintmaria.be This is because many interfering substances react either much faster or slower than creatinine, allowing for a measurement window that is more specific to the analyte of interest. biolabo.fr For instance, acetoacetate (B1235776) reacts quickly, while proteins react more slowly. biolabo.fr
Further refinements include the use of "rate-blanking" to minimize interference from substances like bilirubin (B190676) and mathematical corrections to account for the average interference from pseudo-creatinine chromogens in serum or plasma. sintmaria.be
Interfering Substances in the Jaffe Reaction
A significant body of research has focused on identifying and quantifying the effects of various interfering compounds in the Jaffe reaction. These interferences can lead to either falsely elevated or, in some cases, falsely decreased creatinine measurements. The table below summarizes common interfering substances and their effects.
| Interfering Substance | Effect on Creatinine Measurement | Reference |
|---|---|---|
| Protein | Falsely elevated | wikipedia.org |
| Glucose | Falsely elevated | wikipedia.org |
| Acetoacetate | Falsely elevated | wikipedia.org |
| Ascorbic acid | Falsely elevated | wikipedia.org |
| Guanidine (B92328) | Falsely elevated | wikipedia.org |
| Acetone | Falsely elevated | wikipedia.org |
| Cephalosporin antibiotics | Falsely elevated | wikipedia.orgsintmaria.be |
| Aminoglycosides (e.g., streptomycin) | Falsely elevated | wikipedia.org |
| Ketone bodies | Falsely elevated | wikipedia.org |
| α-keto acids | Falsely elevated | wikipedia.org |
| Ammonium heparin | Falsely elevated | wikipedia.org |
| Bilirubin | Falsely decreased | sintmaria.be |
The presence of these interferents is a critical consideration in clinical chemistry, as inaccurate creatinine readings can affect the diagnosis and management of kidney disease. For example, in patients with diabetes, high levels of glucose and ketone bodies can lead to a significant overestimation of creatinine when using the Jaffe method. wikipedia.org
Use of this compound in the Jaffe Reaction
Specialized Research Areas and Applications in Chemical Science
Non-linear Optical (NLO) Properties of Creatininium Hydrochloride Crystals
Creatininium hydrochloride (CTNHCl) has been a subject of investigation for its potential applications in non-linear optics. Single crystals of CTNHCl have been successfully grown using the conventional solution growth method. researchgate.net X-ray diffraction analysis has revealed that these crystals belong to the monoclinic system with a P21/n space group. researchgate.net
The study of non-linear optical materials is crucial for the development of technologies such as optical switching, frequency conversion, and optical memory storage. ijstr.org While many organic materials exhibit high optical non-linearity, they often suffer from poor mechanical and thermal stability. ijstr.org Semiorganic materials, like creatininium salts, aim to combine the high NLO response of organic molecules with the favorable physical properties of inorganic salts.
Research into creatininium hydrochloride has specifically focused on its third-order NLO properties. The Z-scan technique is a common method used to measure these properties. For creatininium hydrochloride, the third-order NLO susceptibility has been determined, indicating its potential for applications requiring a high non-linear refractive index. researchgate.net The laser damage threshold, a critical parameter for NLO materials used in high-power laser applications, has also been quantified for CTNHCl. researchgate.netresearchgate.net
Table 1: Third-Order NLO Properties of Creatininium Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| Third-Order NLO Susceptibility (χ⁽³⁾) | 6.827 × 10⁻⁸ esu | researchgate.net |
| Laser Damage Threshold | 5.24 GW cm⁻² | researchgate.net |
Co-crystallization and Solid-State Forms Involving Creatine (B1669601) and Creatinine (B1669602) Salts
The solid-state chemistry of creatine and its metabolite, creatinine, is a complex field of study. The ability of these molecules to form various solid-state forms, such as polymorphs, salts, and co-crystals, is of great interest for controlling physical properties like solubility and stability. nih.govacs.org Creatinine, a cyclic amide, can be protonated to form creatininium cations, which then readily form salts with various acids. researchgate.net
The formation of molecular complexes between creatinine and different acids, particularly aromatic acids, results in well-defined crystalline ionic structures. psu.edu The supramolecular architecture of these crystals is governed by a combination of proton transfer (ionic interaction) and other non-covalent interactions, most notably hydrogen bonds. psu.edu The specific nature of these interactions and the resulting crystal packing can vary depending on the acidity and structure of the acid used. psu.edu
Distinguishing between a salt and a cocrystal can be challenging, especially with zwitterionic molecules like creatine. nih.gov In a salt, a proton is transferred from the acidic component to the basic component, whereas in a cocrystal, the components are linked by non-ionic interactions like hydrogen bonds. Studies on creatine-citric acid systems have shown that both co-amorphous and cocrystalline forms can be synthesized, with the resulting structure being highly dependent on the conditions, such as the presence of water. nih.govsmu.edu These investigations into the solid-state landscape of related compounds provide a framework for understanding and potentially manipulating the crystalline forms of creatininium hydrochloride.
Molecularly Imprinted Polymers (MIPs) for Chemical Recognition of Creatinine Species
Molecularly imprinted polymers (MIPs) are synthetic receptors designed with cavities that are complementary in shape, size, and chemical functionality to a specific target molecule. mdpi.com This technology has been extensively applied to create selective sensors for creatinine, a key biomarker for renal function. researchgate.net The process involves polymerizing functional monomers and cross-linkers in the presence of creatinine (the template). mdpi.comencyclopedia.pub Subsequent removal of the template leaves behind recognition sites that can specifically rebind creatinine from a complex mixture. mdpi.comencyclopedia.pub
Various synthetic strategies have been employed to optimize MIPs for creatinine recognition. Common components include:
Template: Creatinine
Functional Monomers: Methacrylic acid (MAA) or 4-vinylpyridine (B31050) (4-Vpy) are often chosen for their ability to interact with the creatinine molecule. nih.govnih.gov
Cross-linkers: Divinylbenzene (B73037) (DVB) or epichlorohydrin (B41342) (EPI) are used to build the three-dimensional polymer network. nih.govnih.gov
Researchers have demonstrated that MIPs can be highly specific for creatinine, showing minimal binding to structurally similar compounds such as creatine, hydantoin, and 1-methylhydantoin. nih.gov The performance of these polymers is often evaluated by their binding capacity and specificity. For instance, a MIP synthesized from 4-vinylpyridine and divinylbenzene achieved a specific binding ratio of 3.11 for creatinine. nih.gov These MIPs have been successfully used to determine creatinine concentrations in human serum and urine samples, with results showing good precision and accuracy compared to standard methods like HPLC. mdpi.comnih.gov
Table 2: Components Used in Molecularly Imprinted Polymers for Creatinine Recognition
| Role | Compound | Reference |
|---|---|---|
| Functional Monomer | Methacrylic Acid | nih.gov |
| Functional Monomer | 4-Vinylpyridine | nih.gov |
| Functional Monomer | β-Cyclodextrin | nih.gov |
| Cross-linker | Divinylbenzene | nih.govnih.gov |
| Cross-linker | Epichlorohydrin | nih.gov |
| Template Molecule | Creatinine | researchgate.netnih.govnih.gov |
Theoretical Evaluation of Solute/Solvent Interactions
Understanding the interactions between a solute like creatininium hydrochloride and the surrounding solvent is fundamental to predicting its behavior in solution. Theoretical methods, such as Density Functional Theory (DFT), and experimental techniques are used to probe these interactions.
DFT calculations have been used to study the tautomeric equilibrium of the creatininium cation in aqueous solutions. bohrium.com These studies, combined with Raman spectroscopy, show that the structure and stability of creatininium are influenced by interactions with water molecules and by the pH of the solution. bohrium.com Water molecules have a notable effect on the C=O stretching and N-H bending vibrations of the molecule. bohrium.com
Thermodynamic studies involving density and viscosity measurements provide insight into solute-solute and solute-solvent interactions. researchgate.net For creatinine in aqueous solutions, these studies have revealed the presence of strong solute-solvent interactions. researchgate.net The formation of creatininium hydrochloride significantly alters a key physical property: aqueous solubility. The salt form demonstrates markedly higher solubility compared to creatine monohydrate. This is attributed to the interactions between the creatininium and chloride ions with water molecules.
Table 3: Aqueous Solubility of Creatine Forms
| Compound | Aqueous Solubility (at room temp.) | Reference |
|---|---|---|
| Creatine Hydrochloride | ~679 mg/mL | google.com |
| Creatine Monohydrate | ~10 to 16 mg/mL | google.com |
| Creatine Citrate Salt | ~10 to 16 mg/mL | google.com |
Volumetric properties derived from these measurements, such as apparent molar volume, are used to interpret the nature and extent of these molecular interactions. acs.org The study of these fundamental interactions is crucial for applications ranging from pharmaceutical formulation to understanding biological processes. researchgate.netacs.org
Q & A
Q. How can researchers determine the purity of creatinine hydrochloride for biochemical applications?
Purity is critical for experimental reproducibility. Weight analysis is the primary method, requiring drying at 110°C to measure moisture content (≤0.5%) and quantifying impurities like sulfates (≤0.02%) and iron (≤0.001%) via gravimetric or colorimetric assays. For example, sulfate impurities can be detected using barium chloride precipitation, while iron is analyzed via thiocyanate complexation . Ensure batch-specific certificates of analysis (CoA) from suppliers are validated using these methods.
Q. What experimental considerations are essential for preparing aqueous solutions of this compound?
this compound dissolves readily in water (10% w/v yields a clear solution), but pH stability must be monitored. Hydrochloride salts are hygroscopic; store solutions in airtight containers to prevent moisture absorption. For long-term stability, maintain pH between 2–6.4, as higher pH may degrade the compound . Pre-filter solutions using 0.22 µm membranes to remove particulates that interfere with spectrophotometric assays.
Q. How is this compound utilized in renal function studies?
It serves as a precursor to creatinine, a biomarker for glomerular filtration rate (GFR). Researchers often spike serum or urine samples with this compound to calibrate assays (e.g., Jaffe reaction). However, kinetic alkaline picrate methods must account for non-creatinine chromogens to avoid overestimating GFR . Validate calibration curves across physiological ranges (e.g., 0.7–1.4 mg/dL in serum) using standardized protocols.
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for this compound across studies?
Discrepancies often arise from variations in temperature, ionic strength, or solvent purity. For example, solubility in glacial acetic acid differs from aqueous buffers due to protonation effects . To standardize reports:
- Specify solvent composition and temperature (e.g., 25°C ± 0.5°C).
- Use USP-grade reagents and validate purity via HPLC (C18 column, 220 nm detection).
- Publish raw data (e.g., saturation curves) alongside methods to enable cross-study comparisons .
Q. What advanced statistical approaches are recommended for analyzing creatinine-hydrochloride-derived data in longitudinal renal studies?
Use mixed-effects models to account for intra-subject variability in GFR measurements. For example, the Modification of Diet in Renal Disease (MDRD) equation incorporates serum creatinine, age, sex, and body surface area, but requires validation against isotopic GFR measures (e.g., 125I-iothalamate clearance) . Apply Bland-Altman plots to assess agreement between predicted and measured GFR, reporting 95% limits of agreement.
Q. How should researchers address conflicting findings on this compound’s role in nephrotoxicity models?
Contradictions may stem from dosing protocols or animal models. For instance, oral administration in rodents shows dose-dependent renal impairment (e.g., ↑ serum creatinine), whereas intravenous routes may bypass metabolic pathways . Mitigate confounding factors by:
Q. What methodologies validate the stability of this compound under extreme experimental conditions (e.g., high temperature/low pH)?
Conduct forced degradation studies:
- Thermal stability : Heat samples to 40–60°C for 24–72 hours; monitor decomposition via HPLC-MS (e.g., detection of methylhydantoin derivatives).
- Acid/Base Hydrolysis : Expose to 0.1N HCl/NaOH at 25°C; quantify intact compound using UV spectrophotometry (λmax = 234 nm) . Report degradation kinetics (e.g., t1/2) and identify degradation products via NMR or FTIR.
Methodological Best Practices
Q. How to design a robust protocol for synthesizing this compound derivatives?
- Start with anhydrous creatinine and HCl gas in a dry ethanol solvent to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1).
- Recrystallize the product from ethanol:water (3:1) to achieve >99.5% purity .
- Characterize derivatives using elemental analysis and X-ray crystallography to confirm structure.
Q. What quality control steps ensure reproducibility in this compound-based assays?
- Inter-laboratory calibration : Share reference samples between labs to harmonize results.
- Blinded replicates : Include 10% blinded duplicates in each assay batch to detect intra-run variability.
- Negative controls : Use creatinine-free matrices (e.g., dialyzed serum) to identify background interference .
Data Interpretation and Reporting
Q. How should researchers contextualize this compound data within broader biochemical pathways?
Link findings to the creatine-creatinine cycle, emphasizing enzymatic interactions (e.g., creatininase). For example, elevated creatinine in urine may reflect muscle catabolism rather than renal dysfunction. Use pathway analysis tools (e.g., KEGG) to map metabolite relationships and cite foundational studies on creatinine metabolism .
Q. What ethical and regulatory standards apply to preclinical studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
